
2-méthylbenzoate de 3-(2-méthoxyphényl)-4-oxo-4H-chromèn-7-yle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate” is a complex organic molecule. It contains a chromen-7-yl group (a bicyclic compound structure found in many natural products), a methoxyphenyl group (a phenyl ring with a methoxy group), and a methylbenzoate group (a benzoate ester with a methyl group) .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy . The presence of different functional groups and the arrangement of these groups would give rise to characteristic signals in the NMR spectrum.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the chromen-7-yl group might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the ester group could make it relatively polar, and the aromatic rings could contribute to its stability .Applications De Recherche Scientifique
- Le rendement quantique, la durée de vie et les effets de solvant du composé sont des paramètres essentiels dans ces études .
- La position benzylique dans les dérivés de la coumarine est susceptible de subir diverses réactions. Par exemple, une bromation radicalaire peut se produire à cet endroit, conduisant à la formation de nouveaux composés .
- La spectroscopie de résonance magnétique nucléaire (RMN) fournit des informations précieuses sur la structure du composé. Par exemple, le spectre RMN ¹H révèle l'environnement chimique des atomes d'hydrogène, y compris leurs protons voisins .
- Les dérivés de la coumarine peuvent participer à des réactions de couplage croisé, telles que le couplage de Suzuki–Miyaura. Cette méthode permet la synthèse de molécules complexes en combinant des réactifs borés aryles ou vinyles avec des halogénures organiques .
Études de photophysique et de fluorescence
Synthèse organique et réactions chimiques
Spectroscopie RMN et élucidation structurale
Couplage de Suzuki–Miyaura et réactifs borés
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that compounds involved in suzuki–miyaura cross-coupling reactions can influence various biochemical pathways due to their ability to form new carbon–carbon bonds .
Pharmacokinetics
A compound with a similar structure, 2-methoxyphenylmetyrapone, was found to have a biexponential decline in blood concentrations with mean initial (t 1/2α) and terminal (t 1/2β) half-lives of 36 and 231 min, respectively . The total blood clearance (Cl) was 158.3 ml/min and the volume of distribution (V d) was 5.2 l .
Result of Action
The ability of similar compounds to participate in suzuki–miyaura cross-coupling reactions suggests that they may facilitate the formation of new carbon–carbon bonds, potentially leading to the synthesis of new organic compounds .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, which similar compounds may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Orientations Futures
The future directions for this compound could be numerous, depending on its intended use. If it’s a potential drug, further studies could involve in-depth biological testing and eventually clinical trials. If it’s intended for use in materials science, future studies might focus on its physical properties and potential applications .
Propriétés
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-15-7-3-4-8-17(15)24(26)29-16-11-12-19-22(13-16)28-14-20(23(19)25)18-9-5-6-10-21(18)27-2/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWLWNPLEQNSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
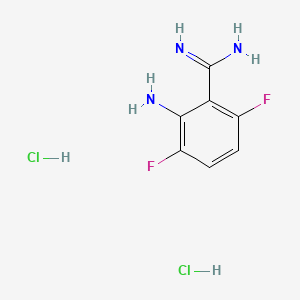


![3-ethyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2459729.png)
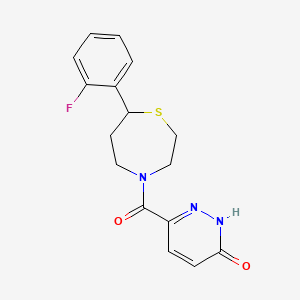
![1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one](/img/structure/B2459731.png)
![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexanecarboxamide](/img/structure/B2459732.png)
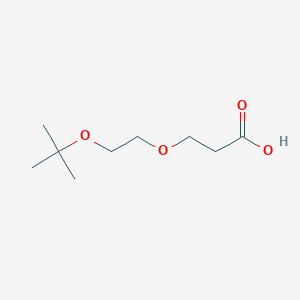
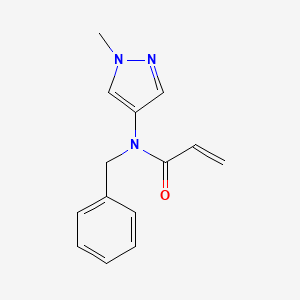
![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B2459736.png)
![3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2459740.png)
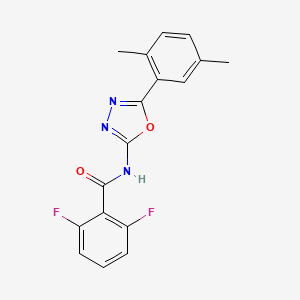
![8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2459744.png)

